2-(Naphthalen-2-yl)cyclopropan-1-amine
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Overview
Description
2-(Naphthalen-2-yl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalene ketones or carboxylic acids.
Reduction: Naphthalene amides.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)cyclopropan-1-amine
- 1-(Naphthalen-2-yl)cyclopropan-1-amine
Comparison
2-(Naphthalen-2-yl)cyclopropan-1-amine is unique due to the position of the cyclopropane ring on the naphthalene moiety
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-naphthalen-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C13H13N/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13H,8,14H2 |
InChI Key |
FLKVLOCMGKAHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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